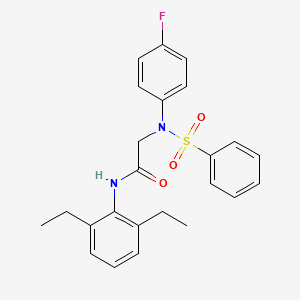
N~1~-2-biphenylyl-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
Übersicht
Beschreibung
N~1~-2-biphenylyl-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BVT.5182, is a novel small molecule that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of glycine transporter 1 (GlyT1) inhibitors, which are known to modulate the levels of glycine in the brain, thereby affecting the activity of N-methyl-D-aspartate (NMDA) receptors.5182.
Wirkmechanismus
N~1~-2-biphenylyl-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide acts as a GlyT1 inhibitor, which prevents the reuptake of glycine from the synaptic cleft, leading to increased levels of glycine in the brain. Glycine is an essential co-agonist of NMDA receptors, and its availability is critical for the proper functioning of these receptors. By increasing the levels of glycine, this compound enhances the activity of NMDA receptors, leading to improved cognitive function and reduced symptoms of schizophrenia.
Biochemical and physiological effects:
This compound has been shown to increase the levels of glycine in the brain, leading to enhanced NMDA receptor activity. This, in turn, leads to improved cognitive function and reduced symptoms of schizophrenia. Additionally, this compound has been found to have anxiolytic and antidepressant effects, possibly through the modulation of glutamate neurotransmission.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N~1~-2-biphenylyl-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide for lab experiments is its selectivity for GlyT1 inhibition, which makes it a useful tool for studying the role of glycine in NMDA receptor function. However, its low solubility in water and limited stability in solution can make it challenging to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of N~1~-2-biphenylyl-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is the investigation of its potential therapeutic applications in other neurological and psychiatric disorders, such as Alzheimer's disease and autism spectrum disorders. Additionally, further research is needed to elucidate the precise mechanisms underlying its anxiolytic and antidepressant effects. Finally, the development of more stable and water-soluble analogs of this compound could improve its utility for lab experiments and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N~1~-2-biphenylyl-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and cognitive impairment. It has been shown to enhance the activity of NMDA receptors by increasing the levels of glycine in the brain, thereby improving cognitive function and reducing symptoms of schizophrenia. Additionally, this compound has been found to have anxiolytic and antidepressant effects, possibly through the modulation of glutamate neurotransmission.
Eigenschaften
IUPAC Name |
2-(3,4-dimethyl-N-methylsulfonylanilino)-N-(2-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-17-13-14-20(15-18(17)2)25(29(3,27)28)16-23(26)24-22-12-8-7-11-21(22)19-9-5-4-6-10-19/h4-15H,16H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJQVDMDTRDXAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NC2=CC=CC=C2C3=CC=CC=C3)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-bromo-2-chlorophenyl)-2-{[4-(3,4-dimethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3547288.png)

![N-(4-fluorophenyl)-2-{[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3547316.png)
![3-chloro-N-[4-({[(4-ethylbenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B3547331.png)
![N~2~-(4-bromophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3547341.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B3547345.png)
![2-[(3-{[(2-nitrophenoxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B3547350.png)
![ethyl [4-({[4-(trifluoromethyl)phenyl]amino}sulfonyl)phenoxy]acetate](/img/structure/B3547351.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3547358.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-1-naphthylglycinamide](/img/structure/B3547362.png)
![N-(4-bromo-2-chlorophenyl)-2-{[4-(4-fluorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3547372.png)
![4-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B3547375.png)
![2-{4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(4-methylbenzyl)acetamide](/img/structure/B3547381.png)
![N~1~-(2-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3547389.png)